2-(2-Hydroxybenzoyl)hydrazinecarboximidamide
Description
Properties
IUPAC Name |
N-(diaminomethylideneamino)-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-8(10)12-11-7(14)5-3-1-2-4-6(5)13/h1-4,13H,(H,11,14)(H4,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUAKVCZJQAXIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=C(N)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-Hydroxybenzoyl)hydrazinecarboximidamide involves the reaction of hydrazinecarboximidamide with 2-hydroxybenzoyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-(2-Hydroxybenzoyl)hydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(2-Hydroxybenzoyl)hydrazinecarboximidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Medicine: It is being investigated for its potential therapeutic effects, including its use as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxybenzoyl)hydrazinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biochemical pathways. This inhibition can result in anti-inflammatory and anticancer effects, making it a potential therapeutic agent .
Comparison with Similar Compounds
2-(2-Hydroxybenzoyl)hydrazinecarboximidamide can be compared with other similar compounds, such as:
2-(2-Chlorobenzylidene)hydrazinecarboximidamide: This compound is used for the treatment of Charcot-Marie-Tooth disease and has a different therapeutic application compared to this compound.
2-(2-Hydroxyphenyl)-3H-benzoimidazole-5-carboxamidine: This compound has a similar structure but different biological activity and applications.
Biological Activity
2-(2-Hydroxybenzoyl)hydrazinecarboximidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀N₄O₂. The structure features a hydrazinecarboximidamide moiety attached to a hydroxybenzoyl group, contributing to its unique chemical properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the areas of cytotoxicity , antimicrobial effects , and anticancer properties .
Cytotoxicity
Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been evaluated for its cytotoxic effects using assays such as MTT and flow cytometry. In vitro studies demonstrated that it significantly reduces cell viability in cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
Preliminary investigations indicate that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, showing promising results that warrant further exploration in the context of infectious diseases.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Kinases : The compound may interact with specific kinases involved in cell signaling pathways, leading to altered phosphorylation states of target proteins, which can affect cellular functions such as proliferation and apoptosis .
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Mechanisms : The exact mechanisms underlying its antimicrobial activity are still under investigation but may involve disruption of bacterial cell membranes or interference with essential metabolic processes.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Cytotoxicity : A recent study assessed the cytotoxic effects of the compound on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HepG2 (hepatocellular carcinoma). The IC50 values ranged from 2.31 µM to 3.75 µM, indicating potent anti-proliferative effects comparable to established chemotherapeutics like Doxorubicin .
- Antimicrobial Testing : In another study, the compound was tested against common bacterial pathogens. Results showed significant inhibition zones, suggesting that it may be effective as an antimicrobial agent.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
